

"10-Hydroxy-16-epiaffinine IUPAC name and CAS number"

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 10-Hydroxy-16-epiaffinine

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In-Depth Technical Guide: 10-Hydroxy-16epiaffinine

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification

IUPAC Name: 15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one

CAS Number: 82513-70-0

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **10-Hydroxy-16-epiaffinine** is presented in Table 1. These properties are crucial for understanding the compound's behavior in biological systems and for the design of analytical and formulation strategies.



Property	Value	Source
Molecular Formula	C20H24N2O3	INVALID-LINK
Molecular Weight	340.4 g/mol	INVALID-LINK
Boiling Point (Predicted)	559.9 ± 50.0 °C	INVALID-LINK
Density (Predicted)	1.308 ± 0.06 g/cm ³	INVALID-LINK
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	INVALID-LINK
Appearance	Powder	INVALID-LINK

Biological Activity

10-Hydroxy-16-epiaffinine is an indole alkaloid isolated from the leaves and twigs of Rauvolfia verticillata. Indole alkaloids as a class are known to exhibit a wide range of biological activities. However, specific quantitative biological data for **10-Hydroxy-16-epiaffinine** is limited in the public domain.

A study that isolated seven new indole alkaloids and 19 known ones from Rauvolfia verticillata reported on their cytotoxic activity. All 26 compounds were tested against five human cancer cell lines:

- Human myeloid leukemia (HL-60)
- Hepatocellular carcinoma (SMMC-7721)
- Lung cancer (A-549)
- Breast cancer (MCF-7)
- Colon cancer (SW480)

Notably, none of the isolated alkaloids, including the newly discovered ones, exhibited cytotoxicity against these cell lines.



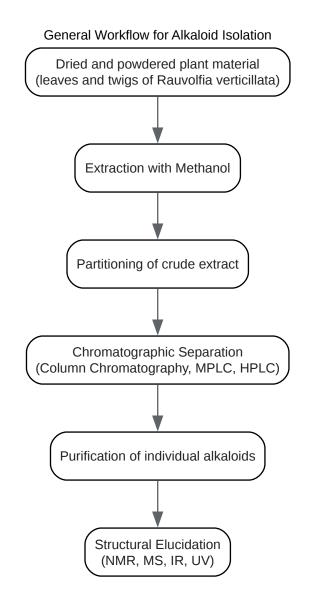
Further research is required to fully elucidate the pharmacological profile of **10-Hydroxy-16-epiaffinine** and to explore other potential biological activities beyond cytotoxicity.

Experimental Protocols General Protocol for Isolation of Indole Alkaloids from Rauvolfia verticillata

The following is a generalized experimental workflow for the extraction and isolation of indole alkaloids from Rauvolfia verticillata, based on common practices for this plant genus. Specific details for the isolation of **10-Hydroxy-16-epiaffinine** are not readily available; therefore, this protocol serves as a foundational guide.

Workflow for Alkaloid Isolation from Rauvolfia verticillata





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Caption: General workflow for the isolation of indole alkaloids.

Detailed Steps:

- Plant Material Preparation: The leaves and twigs of Rauvolfia verticillata are collected, dried, and ground into a fine powder.
- Extraction: The powdered plant material is typically extracted with methanol (MeOH) at room temperature. This process is often repeated multiple times to ensure exhaustive extraction of the alkaloids. The resulting extracts are combined and concentrated under reduced pressure to yield a crude methanol extract.



- Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with a non-polar solvent (e.g., petroleum ether or ethyl acetate) to remove neutral and weakly basic compounds. The acidic aqueous phase, containing the protonated alkaloids, is then basified (e.g., with NH4OH to pH 9-10) and extracted with a chlorinated solvent (e.g., chloroform or dichloromethane) to isolate the free alkaloid bases.
- Chromatographic Separation: The crude alkaloid mixture is subjected to various chromatographic techniques for separation. This often involves:
 - Column Chromatography (CC): Using silica gel or alumina as the stationary phase and a gradient of solvents with increasing polarity (e.g., petroleum ether-ethyl acetate, chloroform-methanol mixtures) as the mobile phase.
 - Medium Pressure Liquid Chromatography (MPLC): For a more efficient and faster separation.
 - High-Performance Liquid Chromatography (HPLC): Typically on a reversed-phase column (e.g., C18) for the final purification of individual alkaloids.
- Structural Elucidation: The purified compounds are identified and their structures elucidated using a combination of spectroscopic methods:
 - Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR experiments to determine the complete chemical structure and stereochemistry.
 - Infrared (IR) Spectroscopy: To identify functional groups.
 - Ultraviolet (UV) Spectroscopy: To observe the electronic transitions within the molecule,
 often characteristic of the indole chromophore.

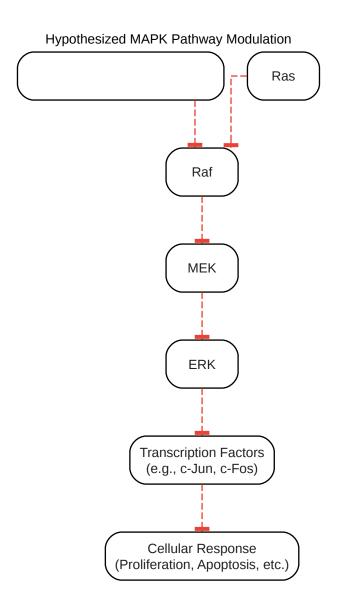
Signaling Pathways

The specific signaling pathways modulated by **10-Hydroxy-16-epiaffinine** have not yet been elucidated. However, the broader class of indole alkaloids is known to interact with various



cellular signaling cascades. A prominent example is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis.

Hypothesized Interaction of Indole Alkaloids with the MAPK Pathway



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Caption: Potential modulation of the MAPK signaling pathway by indole alkaloids.

This diagram illustrates a potential mechanism where an indole alkaloid could inhibit the MAPK signaling cascade, a pathway often dysregulated in cancer. This is a generalized representation, and the precise molecular target of **10-Hydroxy-16-epiaffinine** within this or







other pathways remains to be determined through dedicated research. The lack of observed cytotoxicity in the aforementioned study suggests that if **10-Hydroxy-16-epiaffinine** does interact with such pathways, it may do so in a manner that does not lead to cell death in the tested cancer cell lines, or its effects may be more subtle and require more sensitive assays to detect.

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